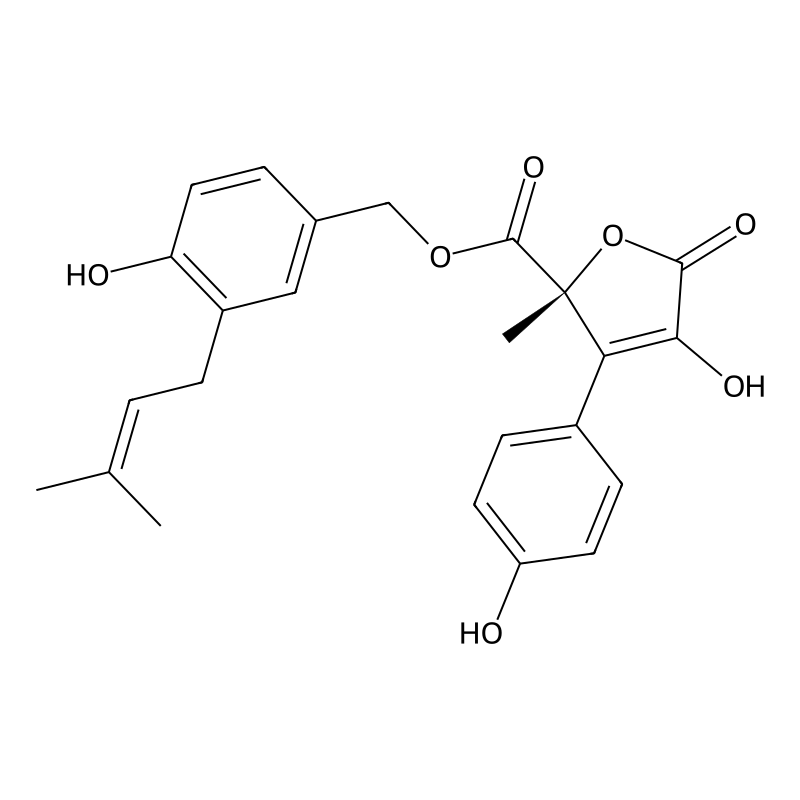

methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate is a complex organic compound characterized by its multiple hydroxyl groups and a furan ring structure. This compound features a methyl ester functional group, which enhances its solubility in organic solvents and biological systems. The presence of various aromatic rings suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Dispose of the compound according to appropriate chemical waste disposal regulations.

- Esterification: The methyl ester can undergo hydrolysis to yield the corresponding acid and methanol.

- Reduction: The carbonyl groups in the furan and aromatic rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The hydroxyl groups can act as nucleophiles in substitution reactions, potentially leading to diverse derivatives.

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

- Antioxidant Properties: Due to the presence of multiple hydroxyl groups, it may scavenge free radicals effectively.

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals.

- Anti-inflammatory Effects: Compounds with similar structures often possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate typically involves multi-step organic reactions:

- Formation of the Furan Ring: Starting from suitable precursors, the furan ring can be synthesized through cyclization reactions.

- Aromatic Substitution: Hydroxylated phenolic compounds can be introduced via electrophilic aromatic substitution.

- Esterification: The final step involves esterification with methanol to form the methyl ester.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for drug development targeting oxidative stress-related diseases.

- Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products.

- Food Industry: If proven safe, it may serve as a natural preservative or flavor enhancer.

Interaction studies reveal that methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate interacts with various biological molecules:

- Protein Binding: Studies suggest it may bind to proteins involved in oxidative stress response.

- Enzyme Inhibition: Potential inhibition of enzymes related to inflammation has been noted, indicating therapeutic possibilities.

- Cellular Uptake: Investigations into cellular uptake mechanisms are ongoing to understand its bioavailability and efficacy.

Several compounds share structural similarities with methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate. These include:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Curcumin | Contains phenolic and methoxy groups | Anti-inflammatory, antioxidant |

| Resveratrol | Has multiple hydroxyl groups on aromatic rings | Antioxidant, cardioprotective |

| Quercetin | Flavonoid structure with several hydroxyls | Antioxidant, anti-inflammatory |

Uniqueness

Methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate is unique due to its specific combination of functional groups and the presence of a furan ring, which may enhance its reactivity and biological activity compared to other compounds like curcumin and resveratrol.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Dates

2: Maziero RR, Guaitolini CR, Paschoal DM, Kievitsbosch T, Guastali MD, Moraes CN, Landim-Alvarenga FC. Effect of Temporary Meiotic Attenuation of Oocytes with Butyrolactone I and Roscovitine in Resistance to Bovine Embryos on Vitrification. Reprod Domest Anim. 2016 Apr;51(2):204-11. doi: 10.1111/rda.12667. Epub 2016 Jan 27. PubMed PMID: 26812982.

3: Kitagawa M, Higashi H, Takahashi IS, Okabe T, Ogino H, Taya Y, Hishimura S, Okuyama A. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression. Oncogene. 1994 Sep;9(9):2549-57. PubMed PMID: 8058318.

4: Grupen CG, Fung M, Armstrong DT. Effects of milrinone and butyrolactone-I on porcine oocyte meiotic progression and developmental competence. Reprod Fertil Dev. 2006;18(3):309-17. PubMed PMID: 16554006.

5: Niu X, Dahse HM, Menzel KD, Lozach O, Walther G, Meijer L, Grabley S, Sattler I. Butyrolactone I derivatives from Aspergillus terreus carrying an unusual sulfate moiety. J Nat Prod. 2008 Apr;71(4):689-92. doi: 10.1021/np070341r. Epub 2008 Feb 14. PubMed PMID: 18271552.

6: Wu GM, Sun QY, Mao J, Lai L, McCauley TC, Park KW, Prather RS, Didion BA, Day BN. High developmental competence of pig oocytes after meiotic inhibition with a specific M-phase promoting factor kinase inhibitor, butyrolactone I. Biol Reprod. 2002 Jul;67(1):170-7. PubMed PMID: 12080014.

7: Nishio K, Ishida T, Arioka H, Kurokawa H, Fukuoka K, Nomoto T, Fukumoto H, Yokote H, Saijo N. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines. Anticancer Res. 1996 Nov-Dec;16(6B):3387-95. PubMed PMID: 9042196.

8: Leal CL, Mamo S, Fair T, Lonergan P. Gene expression in bovine oocytes and cumulus cells after meiotic inhibition with the cyclin-dependent kinase inhibitor butyrolactone I. Reprod Domest Anim. 2012 Aug;47(4):615-24. doi: 10.1111/j.1439-0531.2011.01932.x. Epub 2011 Oct 28. PubMed PMID: 22034924.

9: Hida D, Nakata K, Shima Y, Migita K, Nakao K, Kato Y, Ishii N, Eguchi K. Suppression of albumin and alpha-fetoprotein gene expression by butyrolactone I, a selective inhibitor of the cdk family, in HuH-7 human hepatoma cells. Anticancer Res. 1998 Nov-Dec;18(6A):4317-22. PubMed PMID: 9891485.

10: Schimmel TG, Coffman AD, Parsons SJ. Effect of butyrolactone I on the producing fungus, Aspergillus terreus. Appl Environ Microbiol. 1998 Oct;64(10):3707-12. PubMed PMID: 9758788; PubMed Central PMCID: PMC106526.

11: Kitagawa M, Okabe T, Ogino H, Matsumoto H, Suzuki-Takahashi I, Kokubo T, Higashi H, Saitoh S, Taya Y, Yasuda H, et al. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase. Oncogene. 1993 Sep;8(9):2425-32. PubMed PMID: 8395680.

12: An X, Feng BM, Chen G, Chen SF, Bai J, Hua HM, Wang HF, Pei YH. Isolation and identification of phase I metabolites of butyrolactone I in rats. Xenobiotica. 2017 Mar;47(3):236-244. doi: 10.3109/00498254.2016.1172280. Epub 2016 Sep 8. PubMed PMID: 27604497.

13: Someya A, Tanaka N, Okuyama A. Inhibition of cell cycle oscillation of DNA replication by a selective inhibitor of the cdc2 kinase family, butyrolactone I, in Xenopus egg extracts. Biochem Biophys Res Commun. 1994 Jan 28;198(2):536-45. PubMed PMID: 8297363.

14: Braña MF, García ML, López B, de Pascual-Teresa B, Ramos A, Pozuelo JM, Domínguez MT. Synthesis and biological evaluation of analogues of butyrolactone I and molecular model of its interaction with CDK2. Org Biomol Chem. 2004 Jul 7;2(13):1864-71. Epub 2004 Jun 16. PubMed PMID: 15227538.

15: Ferreira EM, Vireque AA, Adona PR, Ferriani RA, Navarro PA. Prematuration of bovine oocytes with butyrolactone I reversibly arrests meiosis without increasing meiotic abnormalities after in vitro maturation. Eur J Obstet Gynecol Reprod Biol. 2009 Jul;145(1):76-80. doi: 10.1016/j.ejogrb.2009.03.016. Epub 2009 Apr 28. PubMed PMID: 19403233.

16: Wada M, Hosotani R, Lee JU, Doi R, Koshiba T, Fujimoto K, Miyamoto Y, Tsuji S, Nakajima S, Okuyama A, Imamura M. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells. Anticancer Res. 1998 Jul-Aug;18(4A):2559-66. PubMed PMID: 9703910.

17: Hirao Y, Nishimoto N, Kure-bayashi S, Takenouchi N, Yamauchi N, Masuda H, Nagai T. Influence of meiotic inhibition by butyrolactone-I during germinal vesicle stage on the ability of porcine oocytes to be activated by electric stimulation after nuclear maturation. Zygote. 2003 Aug;11(3):191-7. PubMed PMID: 14640183.

18: Adona PR, Pires PR, Quetglas MD, Schwarz KR, Leal CL. Prematuration of bovine oocytes with butyrolactone I: effects on meiosis progression, cytoskeleton, organelle distribution and embryo development. Anim Reprod Sci. 2008 Oct;108(1-2):49-65. Epub 2007 Jul 13. PubMed PMID: 17692479.

19: Lonergan P, Dinnyes A, Fair T, Yang X, Boland M. Bovine oocyte and embryo development following meiotic inhibition with butyrolactone I. Mol Reprod Dev. 2000 Oct;57(2):204-9. PubMed PMID: 10984421.

20: Suzuki M, Hosaka Y, Matsushima H, Goto T, Kitamura T, Kawabe K. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines. Cancer Lett. 1999 Apr 26;138(1-2):121-30. PubMed PMID: 10378783.